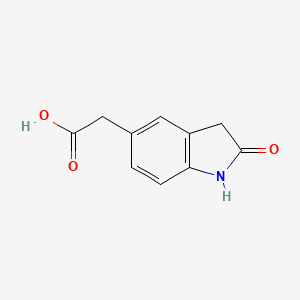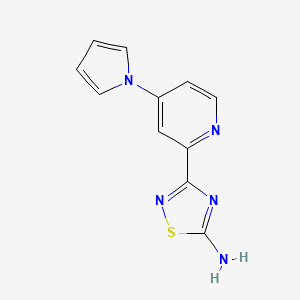![molecular formula C22H16N4O B13864766 6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13864766.png)
6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The imidazo[1,2-a]pyridine ring can be constructed through a cyclization reaction involving a pyridine derivative and an appropriate electrophile .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain enzymes by forming hydrogen bonds and hydrophobic interactions with the active site, leading to altered cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide: Shares the indole moiety but lacks the imidazo[1,2-a]pyridine ring.
Imidazo[1,2-a]pyridine derivatives: Similar ring structure but different substituents.
Uniqueness
6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is unique due to its combined indole and imidazo[1,2-a]pyridine rings, which confer distinct chemical and biological properties. This dual-ring system enhances its potential as a versatile compound in various research fields .
Properties
Molecular Formula |
C22H16N4O |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H16N4O/c27-22(24-16-6-2-1-3-7-16)20-14-26-13-15(10-11-21(26)25-20)18-12-23-19-9-5-4-8-17(18)19/h1-14,23H,(H,24,27) |
InChI Key |
LBGWYSIFKFIHPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN3C=C(C=CC3=N2)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


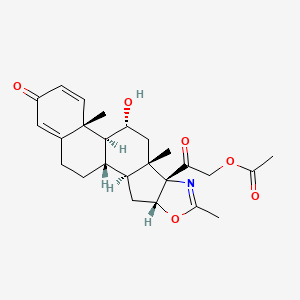
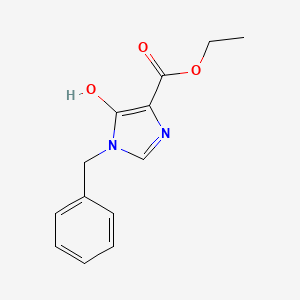
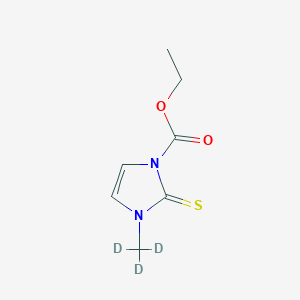
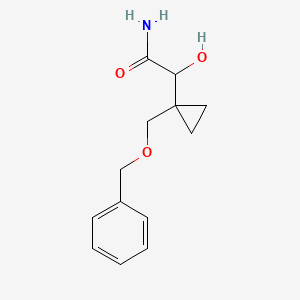
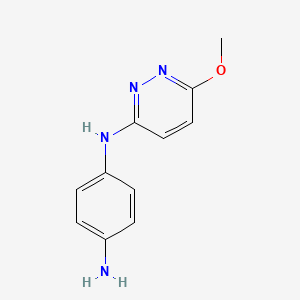
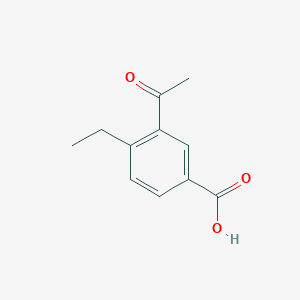

![4-[(2-Chlorophenyl)methoxy]-6-methylpyrimidine](/img/structure/B13864726.png)

![(3S,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13864736.png)
